molecular formula C7H15N B1277676 Trans-2-methylcyclohexylamine CAS No. 931-10-2

Trans-2-methylcyclohexylamine

Cat. No. B1277676
CAS RN: 931-10-2
M. Wt: 113.2 g/mol
InChI Key: FEUISMYEFPANSS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-methylcyclohexylamine is a chemical compound that is part of the cyclohexylamine family. Cyclohexylamines are known for their prevalence in pharmaceuticals and agrochemicals due to their unique chemical properties and biological activities. Although the provided papers do not directly discuss trans-2-methylcyclohexylamine, they do provide insights into the synthesis, molecular structure, and chemical reactions of closely related compounds, which can be extrapolated to trans-2-methylcyclohexylamine .

Synthesis Analysis

The synthesis of cyclohexylamine derivatives, such as trans-2-substituted cyclopropylamines, can be achieved with high diastereoselectivity from (\alpha)-chloroaldehydes. This process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to generate the cyclopropylamine . Additionally, the synthesis of trans-2-aminocyclohexanecarboxylic acids and derivatives has been accomplished through preferential crystallization of racemic compounds, indicating the potential for obtaining optically active forms of cyclohexylamine derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can exhibit magnetic nonequivalence, as observed in the trans-N,N-dimethyl derivative of trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamine under acidic conditions. This suggests that the molecular structure of trans-2-methylcyclohexylamine could also display similar characteristics under certain conditions . Furthermore, the stereochemistry of cyclohexylamine derivatives is crucial, as evidenced by the synthesis of isomeric cyclopropyl ring-methylated homologues and their subsequent testing for biological activity .

Chemical Reactions Analysis

Cyclohexylamine derivatives can undergo various chemical reactions, including isomerization in the presence of zinc halide salts, which can be controlled by the addition of a polar aprotic cosolvent . The amine-nitrous acid reaction has been used to convert cyclohexylamines into corresponding hydroxy compounds, with the optical rotations of these products being consistent with those of the starting amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives are significant in their application as organocatalysts and inhibitors. For instance, trans-4-methylcyclohexylamine has been identified as a potent inhibitor of pig spermidine synthase, with competitive inhibition observed with putrescine . Cyclohexylamine itself has been utilized as an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, showcasing its versatility in facilitating multicomponent reactions .

Scientific Research Applications

  • Organic Synthesis : Trans-2-methylcyclohexylamine is used as a raw material and intermediate in organic synthesis . The specific methods of application or experimental procedures in this field can vary widely depending on the particular synthesis being performed.

  • Pharmaceuticals : This compound is also used in the pharmaceutical industry . It could be used in the synthesis of various drugs, although the specific drugs and methods of synthesis are not specified in the sources.

  • Agrochemicals : Trans-2-methylcyclohexylamine is used in the agrochemical industry . It could be used in the production of various pesticides or other agrochemicals.

  • Dyestuff Fields : This compound is used in the dyestuff industry . It could be used in the production of various dyes, although the specific dyes and methods of production are not specified in the sources.

  • Disilylation Reactions : Trans-2-methylcyclohexylamine can be used in disilylation reactions to access cis/trans-1,2-disilylated and gem-disilylated alkenes . These organosilane compounds are widely used in both organic synthesis and materials science . They are characterized by a carbon–carbon double bond and multiple silyl groups, which exhibit significant potential for diverse transformations . The versatility of these compounds makes them highly promising for applications in materials, serving as valuable and versatile building blocks in organic synthesis .

  • Hydrodenitrogenation : Trans-2-methylcyclohexylamine is an intermediate formed during the hydrodenitrogenation of toluidine . The mechanism of this process has been studied over sulfided NiMo/Al2O3 .

  • Material Science : Trans-2-methylcyclohexylamine can be used in the field of material science . It can be used in the synthesis of organosilane compounds, which are characterized by a carbon–carbon double bond and multiple silyl groups . These compounds exhibit significant potential for diverse transformations . The versatility of these compounds makes them highly promising for applications in materials, serving as valuable and versatile building blocks in organic synthesis .

  • Chemical Industry : Trans-2-methylcyclohexylamine is used in the chemical industry . It can be used as a raw material or intermediate in the production of various chemicals .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2R)-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUISMYEFPANSS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426362
Record name Trans-2-methylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-2-methylcyclohexylamine

CAS RN

931-11-3, 931-10-2
Record name (1R,2R)-2-Methylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclohexylamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclohexylamine, (1R,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trans-2-methylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLCYCLOHEXYLAMINE, (1R,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLCYCLOHEXYLAMINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-2-methylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
Trans-2-methylcyclohexylamine
Reactant of Route 3
Reactant of Route 3
Trans-2-methylcyclohexylamine
Reactant of Route 4
Trans-2-methylcyclohexylamine
Reactant of Route 5
Trans-2-methylcyclohexylamine
Reactant of Route 6
Reactant of Route 6
Trans-2-methylcyclohexylamine

Citations

For This Compound
41
Citations
DG Botteron, GP Shulman - The Journal of Organic Chemistry, 1962 - ACS Publications
Elimination reactions of cis-and írans-2-methylcyclohexanol catalyzed by phosphoric acid and alumina, and of the 2-methylcvclohexyl chlorides and xanthates havebeen studied. No …
Number of citations: 14 pubs.acs.org
H Nohira, K Ehara, A Miyashita - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… 1 2 3 Active trans-2-aminocyclohexanemethanols [(–)4 and (–)-4], trans-2-bromomethylcyclohexylamine [(––)-5], and trans-2-methylcyclohexylamine [(--)-6] have been prepared by the …
Number of citations: 47 www.journal.csj.jp
RA Johnson, ME Herr, HC Murray… - The Journal of Organic …, 1970 - ACS Publications
… N-Benzoyl-trans-2-methylcyclohexylamine (14).—The method of Rathke, et al.,5 was used to prepare pure íroras-2-methylcyclohexylamine from 1-methylcyclohexene. The amine was …
Number of citations: 21 pubs.acs.org
N Hiroyuki, E Kenji, M Akira - Bulletin of the Chemical Society of Japan, 1970 - cir.nii.ac.jp
The Resolution and Rotations oftrans-2-Aminocyclohexanecarboxylic Acids and Derivatives | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索…
Number of citations: 0 cir.nii.ac.jp
F Rota, VS Ranade, R Prins - Journal of Catalysis, 2001 - Elsevier
… is rapid isomerization of 3-methylcyclohexene, and the molar ratio of the two olefins approaches a value close to that obtained in the HDN of cis- and trans-2-methylcyclohexylamine. …
Number of citations: 16 www.sciencedirect.com
LA Flippin, JM Muchowski… - The Journal of Organic …, 1993 - ACS Publications
… Aromatic aldimines derived from (ą)-trans-2-methylcyclohexylamine or 3-amino-2,4-dimethylpentane are resistant toward C=N addition with 1 equiv of n-BuLi at 0 C in THF solution; …
Number of citations: 31 pubs.acs.org
MW Rathke, N Inoue, KR Varma… - Journal of the American …, 1966 - ACS Publications
We previously reportedthat the comparatively re-active organoboranes from terminal olefins and relatively unhindered internal and alicyclic olefins could be converted into the …
Number of citations: 130 pubs.acs.org
Y Zhao, R Prins - Journal of Catalysis, 2004 - Elsevier
… cyclohexene and methylcyclohexenes, respectively, because cis-2-methylcyclohexylamine (c-MCHA) reacted much faster to 1-methylcyclohexene than trans-2-methylcyclohexylamine (t…
Number of citations: 35 www.sciencedirect.com
JA Vernon - 1965 - search.proquest.com
… f ) Geometrically pure amines-trans-2-methylcyclohexylamine The results of this work constitute the material reported in this thesis. The alumina catalyzed dehydration of alcohols to …
Number of citations: 0 search.proquest.com
DV Nightingale, M Maienthal - Journal of the American Chemical …, 1950 - ACS Publications
The 2, 4-dinitrophenylhydrazones of the ketone III obtained by the two procedures were identical. The aniline was identified by its benzoyl deriva-tive and the cyclopentanecarboxylic …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.